Preladenant
Overview
Description
Preladenant (SCH 420814) was a drug developed by Schering-Plough, acting as a potent and selective antagonist at the adenosine A2A receptor . It was researched as a potential treatment for Parkinson’s disease .
Synthesis Analysis
Preladenant is an orally administered adenosine 2A (A2A) receptor antagonist in phase III development for Parkinson’s disease treatment . A thorough QT/QTc study evaluated its potential effects on cardiac repolarization .Molecular Structure Analysis
Preladenant has a molecular formula of C25H29N9O3 . It belongs to the class of organic compounds known as phenylpiperazines, which consists of a piperazine bound to a phenyl group .Chemical Reactions Analysis
Preladenant is not associated with QT/QTc prolongation . It was evaluated under steady-state exposure of clinical and supratherapeutic doses .Physical And Chemical Properties Analysis
Preladenant has a molar mass of 503.567 g/mol . It has a density of 1.5±0.1 g/cm3, a molar refractivity of 136.4±0.5 cm3, and a polar surface area of 125 Å2 .Scientific Research Applications
Parkinson’s Disease Treatment
- Application Summary : Preladenant is an orally administered adenosine 2A (A 2A) receptor antagonist that is currently in phase III development for Parkinson’s disease treatment . It is a novel, highly selective non-methylxanthine adenosine 2A (A 2A) receptor antagonist .
- Methods of Application : In a phase II, randomized, double-blind, placebo-controlled study, preladenant 5 mg and 10 mg twice daily (BID) was administered over a span of 12 weeks in patients with Parkinson’s disease and motor fluctuations who were receiving treatment with levodopa and other antiparkinsonian drugs .
- Results : Preladenant significantly reduced OFF time in patients with Parkinson’s disease .
Cardiac Repolarization
- Application Summary : Preladenant has been evaluated for its potential effects on cardiac repolarization .
- Methods of Application : A randomized, double-blind, positive- and placebo-controlled, four-period crossover study was performed under steady-state exposure of clinical and supratherapeutic doses of preladenant (10 mg BID and 100 mg BID, respectively, for 5 days), moxifloxacin (400 mg on day 5), or placebo in 60 healthy adult volunteers .
- Results : The QTcF interval was similar between the preladenant and placebo treatment groups: the upper bound of the 95 % one-sided CI for the mean difference in QTcF between preladenant and placebo was less than 10 ms at all time points for the supratherapeutic treatment group (1.3 to 5.7 ms, mean difference: −1.3 to 2.7 ms) and the therapeutic treatment group (0.4 to 4.3 ms, mean difference: −2.1 to 1.5 ms), substantially below the threshold of regulatory concern .
Adjunctive Therapy With Levodopa
- Application Summary : Preladenant has been evaluated as an adjunctive therapy with Levodopa in Parkinson’s disease .
- Methods of Application : In a phase 2b trial, preladenant was evaluated as an adjunct to Levodopa in patients with Parkinson’s disease .
- Results : Preladenant provided a significant reduction in OFF-time when used as an adjunctive therapy with Levodopa .
Simulation of OFF-Time in Augmentation Trials
- Application Summary : Preladenant has been used in a quantitative systems pharmacology model for simulating OFF-Time in augmentation trials for Parkinson’s disease .
- Methods of Application : The model was combined with PK modeling of different formulations of L-DOPA to calculate the b/g fluctuations over a 16 h awake period .
- Results : Simulations show that augmentation with preladenant reduces OFF-time with 6 min for carbidopa/levodopa 950 mg 5-times daily to 37 min for 100 mg L-DOPA – 3 or 5 times daily .
Monotherapy in Early Parkinson’s Disease
- Application Summary : Preladenant has been evaluated as a monotherapy in early Parkinson’s disease .
- Methods of Application : In a randomized trial, preladenant was evaluated as a monotherapy in patients with early Parkinson’s disease .
- Results : The results of this study are not publicly available. Further research is needed to determine the effectiveness of preladenant as a monotherapy in early Parkinson’s disease .
Non-Dopaminergic Approach to Parkinson’s Disease Treatment
- Application Summary : Preladenant represents a non-dopaminergic approach to Parkinson’s disease treatment .
- Methods of Application : Preladenant is a novel, orally administered, highly selective non-methylxanthine adenosine 2A (A 2A) receptor antagonist . It is currently in phase III trials .
- Results : In a phase II, randomized, double-blind, placebo-controlled study, preladenant 5 mg and 10 mg twice daily (BID) significantly reduced OFF time over a span of 12 weeks in patients with Parkinson’s disease and motor fluctuations who were receiving treatment with levodopa and other antiparkinsonian drugs .
Safety And Hazards
properties
IUPAC Name |
4-(furan-2-yl)-10-[2-[4-[4-(2-methoxyethoxy)phenyl]piperazin-1-yl]ethyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N9O3/c1-35-15-16-36-19-6-4-18(5-7-19)32-11-8-31(9-12-32)10-13-33-23-20(17-27-33)24-28-22(21-3-2-14-37-21)30-34(24)25(26)29-23/h2-7,14,17H,8-13,15-16H2,1H3,(H2,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYWJKSSUANMHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)N2CCN(CC2)CCN3C4=C(C=N3)C5=NC(=NN5C(=N4)N)C6=CC=CO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N9O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191219 | |
Record name | Preladenant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Preladenant | |
CAS RN |
377727-87-2 | |
Record name | Preladenant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=377727-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Preladenant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0377727872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Preladenant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11864 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Preladenant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-[2-[4-[4-[(2-Methoxyethoxy)phenyl]-1-piperazinyl]ethyl]- 2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5- e]pyrimidin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRELADENANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/950O97NUPO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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